molecular formula C6H7N3O2 B13112383 3,4-Dihydro-2H-pyridazino[4,5-b][1,4]oxazin-8(7H)-one

3,4-Dihydro-2H-pyridazino[4,5-b][1,4]oxazin-8(7H)-one

Cat. No.: B13112383
M. Wt: 153.14 g/mol
InChI Key: CSPFQMBUYNATIB-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyridazino[4,5-b][1,4]oxazin-8(7H)-one is a heterocyclic compound that features a fused ring system combining pyridazine and oxazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-pyridazino[4,5-b][1,4]oxazin-8(7H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with oxiranes or epoxides, followed by cyclization to form the desired heterocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-pyridazino[4,5-b][1,4]oxazin-8(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro or hydroxyl derivatives, while substitution can introduce various alkyl or aryl groups .

Scientific Research Applications

3,4-Dihydro-2H-pyridazino[4,5-b][1,4]oxazin-8(7H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-pyridazino[4,5-b][1,4]oxazin-8(7H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. This interaction can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-2H-pyridazino[4,5-b][1,4]oxazin-8(7H)-one is unique due to its specific ring fusion and the potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

2,3,4,7-tetrahydropyridazino[4,5-b][1,4]oxazin-8-one

InChI

InChI=1S/C6H7N3O2/c10-6-5-4(3-8-9-6)7-1-2-11-5/h3,7H,1-2H2,(H,9,10)

InChI Key

CSPFQMBUYNATIB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1)C=NNC2=O

Origin of Product

United States

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